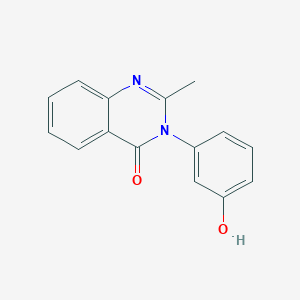

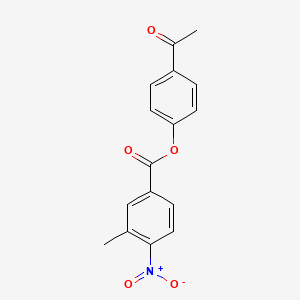

![molecular formula C15H15N5O2 B5566949 ethyl 4-[(9H-purin-6-ylamino)methyl]benzoate](/img/structure/B5566949.png)

ethyl 4-[(9H-purin-6-ylamino)methyl]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-[(9H-purin-6-ylamino)methyl]benzoate, also known as EPM, is a purine derivative that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various cellular processes. In

Applications De Recherche Scientifique

Synthesis of Nucleotide Analogues

Research conducted by Alexander et al. (2000) focused on the synthesis of acyclic nucleotide analogues derived from N3-substituted isoguanine. The study detailed a complex synthetic pathway involving ethylene carbonate and a series of reactions to produce various isomeric compounds. Although the synthesized phosphonates did not show antiviral or cytostatic activity, this research underscores the chemical versatility and potential of ethyl 4-[(9H-purin-6-ylamino)methyl]benzoate derivatives in developing nucleotide analogues (Alexander et al., 2000).

Development of Thrombin-Receptor Antagonists

A study by 郭瓊文 (2006) synthesized ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) as a novel thrombin-receptor antagonist. This research demonstrates the application of ethyl 4-[(9H-purin-6-ylamino)methyl]benzoate derivatives in developing new therapeutic agents with potential benefits for treating diseases related to thrombosis (郭瓊文, 2006).

Crystal Structure Analysis

Jun-De Xing and Zhihan Nan (2005) conducted a crystallographic study on a compound with a systematic name similar to ethyl 4-[(9H-purin-6-ylamino)methyl]benzoate. Their work provides insight into the molecular structure and intermolecular interactions of such compounds, contributing to the fundamental understanding of their chemical properties (Xing & Nan, 2005).

Electropolymerization and Electrochromic Properties

Research by Hu et al. (2013) investigated the effects of introducing different acceptor groups on the electrochemical and electrochromic properties of polycarbazole derivatives. This study highlights the application of ethyl 4-[(9H-purin-6-ylamino)methyl]benzoate derivatives in material science, particularly in developing novel materials for electronic and optical devices (Hu et al., 2013).

Anti-Juvenile Hormone Activity

A paper by Yamada et al. (2016) discussed the synthesis of ethyl 4-[(7-substituted 1,4-benzodioxan-6-yl)methyl]benzoates and their anti-juvenile hormone activities in silkworm larvae. This research explores the potential of ethyl 4-[(9H-purin-6-ylamino)methyl]benzoate derivatives in entomology and pest management by inducing precocious metamorphosis in larvae (Yamada et al., 2016).

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to inhibit phosphoinositide 3-kinase (pi3k) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a potential target for therapeutic interventions .

Mode of Action

Based on its structural similarity to other purine derivatives, it may interact with its target through hydrogen bonding and hydrophobic interactions . The purine moiety could potentially bind to the ATP-binding pocket of enzymes, thereby inhibiting their activity .

Biochemical Pathways

If it indeed targets PI3K as suggested, it could impact the PI3K/AKT/mTOR pathway, which plays a crucial role in cell cycle progression, growth, and survival .

Pharmacokinetics

Its solubility in dmso and water suggests that it could be well-absorbed and distributed in the body .

Result of Action

If it acts as a PI3K inhibitor, it could potentially induce cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect its stability and activity .

Propriétés

IUPAC Name |

ethyl 4-[(7H-purin-6-ylamino)methyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2/c1-2-22-15(21)11-5-3-10(4-6-11)7-16-13-12-14(18-8-17-12)20-9-19-13/h3-6,8-9H,2,7H2,1H3,(H2,16,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIOTURRLECMZQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)CNC2=NC=NC3=C2NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-[(9H-purin-6-ylamino)methyl]benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

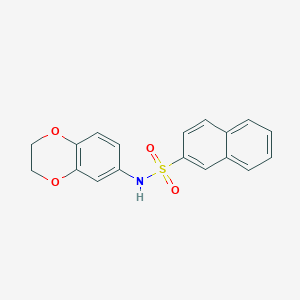

![6-{[4-(dimethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5566868.png)

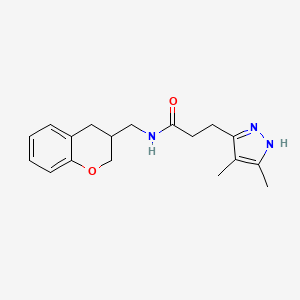

![{4-[3-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5566885.png)

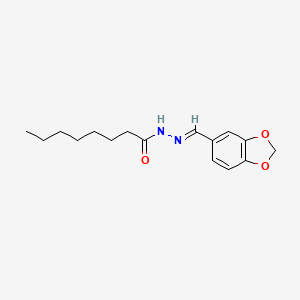

![4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]thiomorpholine 1,1-dioxide](/img/structure/B5566898.png)

![5-hydroxy-11a-(1-piperidinyl)-6b,7,8,9,10,11a-hexahydro-11H-naphtho[2',1':4,5]furo[2,3-c]azepin-11-one](/img/structure/B5566931.png)

![2-[4-(4-morpholinylsulfonyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B5566936.png)

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B5566941.png)

![1-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}piperidine](/img/structure/B5566953.png)